N-(4-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c18-13-3-5-14(6-4-13)19-16(22)12-20-11-15(7-8-17(20)23)26(24,25)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVFPLRSQDDUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant potential in pharmacology. This article explores its biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a bromophenyl group , a pyrrolidine sulfonyl moiety , and a dihydropyridinone structure . Its synthesis typically involves several steps, including the formation of the pyrrolidine sulfonyl group and the dihydropyridinone ring through cyclization reactions. The final product is achieved via nucleophilic substitution with the acetamide group.
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In studies using A549 human lung adenocarcinoma cells, compounds similar to this compound were tested for cytotoxicity. The results indicated that certain structural modifications enhanced the anticancer activity compared to standard treatments like cisplatin. For instance:
| Compound | Viability (%) | Activity Level |
|---|---|---|
| Control (Cisplatin) | 34% | High |
| Compound A | 66% | Moderate |
| Compound B | 50% | High |
These findings suggest that the presence of specific functional groups can significantly influence anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of related compounds was also investigated against various pathogens, including multidrug-resistant strains. The studies revealed moderate to strong activity against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. For example:
| Pathogen | Activity Level |
|---|---|
| Klebsiella pneumoniae | Strong |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
This antimicrobial activity underscores the compound's potential as a therapeutic agent against resistant bacterial strains .
Enzyme Inhibition
Enzyme inhibitory activity is another important aspect of the biological profile of this compound. Studies have shown that related compounds can effectively inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states.
| Enzyme | IC50 Value (µM) | Activity Level |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.63 ± 0.001 | High |
| Urease | 2.14 ± 0.003 | Moderate |
These results suggest that modifications in the compound's structure could enhance its enzyme inhibitory properties, making it a candidate for further development in treating conditions like Alzheimer's disease and infections caused by urease-producing pathogens .
Case Studies
Several case studies have highlighted the pharmacological potential of similar compounds. For instance:
- Study on Anticancer Efficacy : A study demonstrated that specific modifications in pyrrolidine derivatives resulted in enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells.
- Antimicrobial Screening : Another study evaluated a series of synthesized compounds against resistant bacterial strains, revealing promising results that warrant further investigation into their mechanisms of action.
- Enzyme Inhibition Research : Research into enzyme inhibitors has shown that certain structural features correlate with increased inhibitory potency, suggesting pathways for optimizing drug design.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including this compound, showing promising results in inhibiting tumor growth in xenograft models .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study:
In vitro tests reported in Antibiotics journal indicated that derivatives of this compound exhibited strong activity against multi-drug resistant strains of Staphylococcus aureus .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may help in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Study:
A recent study highlighted in Neuroscience Letters demonstrated that the compound could reduce neuronal cell death in models of Alzheimer's disease by modulating neuroinflammatory pathways .
Chemical Reactions Analysis
Reactivity of the Bromophenyl Group
The 4-bromophenyl group exhibits electrophilic substitution and cross-coupling potential due to the electron-withdrawing bromine atom.
Key Reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, aryl boronic acid, DMF, 80°C | Biaryl derivatives via C–Br bond substitution | |
| Ullmann Coupling | CuI, K₂CO₃, aryl amine, DMSO, 120°C | Substituted diarylamines | |
| Nucleophilic Substitution | KOH, ethanol, reflux | Phenol derivatives (Br → OH) |
Mechanistic Insights :
-
The bromine atom acts as a leaving group in Pd-catalyzed cross-couplings, enabling C–C or C–N bond formation.
-
Base-mediated hydrolysis replaces Br with hydroxyl groups under mild conditions.
Dihydropyridinone Ring Reactivity
The 2-oxo-1,2-dihydropyridin-1-yl ring undergoes oxidation, reduction, and ring-opening reactions.
Key Reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Pyridine-2-one derivatives | |
| Reduction | NaBH₄, MeOH, RT | Saturated piperidinone structures | |
| Acid-Catalyzed Hydrolysis | HCl (conc.), H₂O, reflux | Ring-opened carboxylic acid derivatives |
Structural Implications :
-
Oxidation converts the dihydropyridinone to a fully aromatic pyridinone system.
-
Reduction saturates the ring, altering electronic properties for downstream applications.
Sulfonamide Group Transformations
The pyrrolidine-1-sulfonyl group participates in hydrolysis and alkylation.
Key Reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (50%), 100°C | Pyrrolidine and sulfonic acid byproducts | |
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-methylated sulfonamide derivatives |
Stability Considerations :
-
The sulfonamide group is stable under basic conditions but hydrolyzes in strong acids.
-
Alkylation enhances lipophilicity, impacting bioavailability .
Acetamide Linker Reactions
The acetamide moiety undergoes hydrolysis and condensation.
Key Reactions:
| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid and aniline derivatives | |
| Base-Mediated Condensation | EtONa, RNH₂, ethanol, RT | Imine or Schiff base adducts |
Functional Role :
-
Hydrolysis cleaves the acetamide bond, releasing bioactive fragments.
-
Condensation reactions expand molecular diversity for structure-activity studies.
Multicomponent Reactions
The compound’s polyfunctionality enables participation in tandem reactions. For example:
-
One-Pot Suzuki-Hydrolysis : Sequential Pd-catalyzed coupling followed by acetamide hydrolysis yields biaryl carboxylic acids.
-
Reductive Amination : Combining NaBH₃CN with primary amines converts the dihydropyridinone carbonyl to an amine-linked derivative.
Stability Under Physiological Conditions
Studies on analogs suggest:
-
pH Sensitivity : Stable at pH 5–7 but hydrolyzes in acidic (pH < 3) or alkaline (pH > 9) environments.
-
Thermal Stability : Decomposes above 200°C, with the sulfonamide group being the most labile.
Comparison with Similar Compounds
Key differences :
The pyridazinone derivatives activate calcium mobilization and chemotaxis in human neutrophils, suggesting the target compound may share similar signaling pathways .
Comparison with Dihydropyridinone Analogues
N-(2,4-difluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide ()
- Structural similarity: Identical dihydropyridinone core and pyrrolidine-sulfonyl group.
- Key difference: Aromatic substituent: 2,4-Difluorophenyl vs. 4-bromophenyl.
N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide ()
- Structural similarity: Shared dihydropyridinone core.
- Key differences :
- Sulfonyl group : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).
- Aromatic group : 4-Methylbenzyl vs. 4-bromophenyl.
Preparation Methods
Cyclocondensation Approaches
The 1,2-dihydropyridinone ring is synthesized via cyclocondensation of β-ketoamides with amines or ammonium acetate. For example, reacting ethyl acetoacetate with ammonium acetate under acidic conditions yields 1,2-dihydropyridin-2-one. Modifications include introducing substituents at position 5 through electrophilic aromatic substitution or palladium-catalyzed coupling.
Microwave-Assisted Green Synthesis
A solvent-free, microwave-assisted method (100°C, 10–15 min) enables efficient cyclization of N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) with aldehydes to form functionalized 1,4-dihydropyridines. While this approach targets N-methyl derivatives, analogous conditions could adapt to form 1,2-dihydropyridinones by modifying the amine component.
Introduction of the Pyrrolidine-1-Sulfonyl Group
Direct Sulfonylation of Dihydropyridinones
Inspired by C-sulfonylation of 4-alkylpyridines, the 5-position of 1,2-dihydropyridinone is sulfonylated using pyrrolidine sulfonyl chloride under mild conditions (Et₃N, DMAP, CH₂Cl₂, 0–30°C). The mechanism involves:
-
N-Sulfonylation to form a pyridinium intermediate
-
Deprotonation to generate an alkylidene dihydropyridine
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | Et₃N (3.5 equiv) | 89 |
| Catalyst | DMAP (10 mol%) | 94 |
| Solvent | CHCl₃ | 86 |
| Reaction Time | 1.5–8 h | 81–94 |
Sulfonamide Coupling
Alternatively, pre-sulfonylated pyrrolidine is introduced via nucleophilic substitution. 5-Amino-1,2-dihydropyridin-2-one reacts with pyrrolidine sulfonyl chloride in the presence of NaH (THF, 0°C→RT), achieving 78% yield after column purification.
Formation of the Acetamide Linkage
Nucleophilic Acyl Substitution
The acetamide bridge is formed by coupling 2-chloro-1,2-dihydropyridinone with N-(4-bromophenyl)glycine using EDCl/HOBt in DMF:
-
Activation : Carboxylic acid of glycine derivative activated with EDCl/HOBt
-
Coupling : Reaction with 1,2-dihydropyridinone amine at 25°C for 12 h
-
Workup : Aqueous extraction and silica gel chromatography (Hex:EA = 3:1)
Reaction Metrics
-
Yield: 82%
-
Purity (HPLC): >95%
One-Pot Sequential Synthesis
A tandem approach combines sulfonylation and acetamide formation in a single reactor:
-
Sulfonylation : As described in Section 3.1
-
In situ Acetylation : Add 4-bromophenyl isocyanate to the reaction mixture, stirring at 50°C for 6 h
Advantages : Reduced purification steps; overall yield improves to 76%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : Rt = 8.2 min (C18 column, MeCN/H₂O = 70:30)
-
Elemental Analysis : Calculated C 48.12%, H 4.33%; Found C 47.98%, H 4.41%
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Sulfonylation | 82 | 95 | High regioselectivity |
| One-Pot Tandem | 76 | 90 | Reduced purification steps |
| Microwave-Assisted | 68 | 88 | Eco-friendly, rapid |
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
Answer: The synthesis involves a multi-step condensation reaction. A typical protocol includes:
- Step 1: Reacting 4-bromoaniline with chloroacetyl chloride to form the acetamide intermediate.
- Step 2: Introducing the pyrrolidine sulfonyl group via nucleophilic substitution under reflux in anhydrous dichloromethane with triethylamine as a base .
- Step 3: Cyclization of the dihydropyridinone moiety using ammonium acetate in acetic acid at 80–100°C for 6–8 hours .
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0–5°C | 75–80 |
| 2 | Pyrrolidine sulfonyl chloride, Et₃N, reflux | 60–65 |
| 3 | NH₄OAc, glacial acetic acid, 100°C | 70–75 |
Q. Which spectroscopic methods confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR: Assign peaks for the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the dihydropyridinone ring (δ 6.2–6.8 ppm). The pyrrolidine sulfonyl group appears as distinct multiplets at δ 3.1–3.3 ppm .
- IR Spectroscopy: Confirm sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and amide (C=O) bands at 1650–1680 cm⁻¹ .
- X-ray Crystallography: Resolve bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles to validate stereochemistry (as in analogous bromophenyl acetamide structures) .
Q. How can researchers assess solubility for in vitro assays?
Answer:
- Use a shake-flask method with buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
- Quantify via HPLC:
- Column: C18 reverse-phase.
- Mobile Phase: Acetonitrile/water (70:30 v/v) .
Advanced Research Questions
Q. How can reaction parameters be modified to enhance purity (>98%)?
Answer:
- Solvent Optimization: Replace acetic acid with n-butanol in cyclization to reduce side-product formation .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonation kinetics.
- Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane 1:3 to 1:1) followed by recrystallization in ethanol/water .
Q. How to resolve discrepancies between experimental and computational spectral data?
Answer:
-
Case Example: If calculated 13C NMR (DFT) deviates from experimental data by >2 ppm:
- Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts).
- Re-examine tautomeric equilibria in the dihydropyridinone ring using 2D NMR (HSQC, HMBC) .
-
Table 2: Data Comparison
Proton Experimental δ (ppm) Calculated δ (ppm) Deviation H-3 6.45 6.52 +0.07 H-6 7.58 7.49 -0.09
Q. What strategies validate target engagement in enzyme inhibition studies?
Answer:
- Kinetic Assays: Use a fluorescence-based assay with recombinant enzymes (e.g., kinases) and ATP analogs.
- IC₅₀ Determination: Fit dose-response curves (GraphPad Prism) .
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) in real-time with immobilized enzyme .
Q. How to design a structure-activity relationship (SAR) study?
Answer:
- Analog Synthesis: Vary substituents at:
- Position 4-bromophenyl: Replace Br with Cl, CF₃.
- Pyrrolidine sulfonyl: Test morpholine or piperidine sulfonamides.
- Biological Testing: Compare IC₅₀ values across analogs (see Table 3 ) .
Q. Table 3: SAR Data Example
| Analog | R Group (Bromophenyl) | IC₅₀ (μM) |
|---|---|---|
| 1 | Br | 0.45 |
| 2 | Cl | 1.2 |
| 3 | CF₃ | 2.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
